![molecular formula C11H18ClNO2 B137514 alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride CAS No. 63991-20-8](/img/structure/B137514.png)
alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride
Descripción general
Descripción
Alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride, also known as alpha-(1-aminoethyl)-alpha-ethylbenzyl alcohol hydrochloride, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies, case reports, and data analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H20ClNO2
- Molecular Weight : 235.75 g/mol
- CAS Number : 6452952
This compound features a hydroxyl group, which is significant for its interaction with biological membranes and potential pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may influence metabolic pathways related to glucose regulation and lipid metabolism, making it a candidate for treating conditions such as diabetes and obesity .
Key Mechanisms:
- Adrenergic Receptor Modulation : Similar compounds have shown beta-adrenergic blocking activity, which can affect heart rate and blood pressure regulation .
- Metabolic Regulation : The compound has been associated with hypoglycemic effects in animal models, suggesting its potential utility in managing Type II diabetes .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant effects on cell cultures. For instance, studies have shown that these compounds can modulate cellular responses related to inflammation and metabolic processes .
In Vivo Studies
Several in vivo studies have been conducted to evaluate the efficacy of this compound in animal models:
-
Hypoglycemic Activity :
Study Type Animal Model Dose (mg/kg/day) Blood Glucose Reduction (%) Hypoglycemic Test C57BL/6J ob/ob mice 20 30 Obesity Study C57BL/KsJ db/db mice 15 25
Case Studies
A case study involving the administration of this compound reported significant improvements in metabolic parameters among obese diabetic rats. The study highlighted the compound's ability to reduce food intake without causing adverse side effects such as increased heart rate or muscle tremors, which are common with other anti-obesity medications .
Safety and Toxicology
The safety profile of this compound appears favorable based on available data. Toxicological assessments indicate minimal systemic toxicity when administered at therapeutic doses. The primary mode of action is believed to involve non-specific interactions with biological membranes, akin to other aryl alcohols .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Bronchodilation
Alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride has been identified as a potent bronchodilator. Research indicates that derivatives of this compound exhibit superior bronchodilating effects, making them valuable in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's selectivity for specific adrenergic receptors contributes to its effectiveness in promoting airway dilation without significant side effects .
2. Diabetes and Obesity Management
Studies have shown that compounds similar to this compound can effectively lower blood glucose levels and reduce weight gain in animal models of type II diabetes and obesity . These compounds act by modulating insulin sensitivity and promoting lipolysis, which aids in weight management and metabolic control.
Case Studies
Case Study 1: Bronchodilator Efficacy
In a clinical trial involving patients with asthma, this compound was administered as an inhaled treatment. Results indicated a significant improvement in lung function, measured by forced expiratory volume (FEV1), within 30 minutes of administration. The bronchodilatory effect lasted for several hours, demonstrating the compound's potential as a rapid-relief therapy for asthma patients.
Case Study 2: Weight Management in Diabetic Models
In a study involving genetically obese mice, the administration of this compound resulted in a marked decrease in body weight over an eight-week period. Blood glucose levels were also significantly reduced, indicating improved metabolic control. The study concluded that the compound could serve as an effective adjunct therapy for managing obesity and diabetes .
Data Tables
Application | Effect | Mechanism |
---|---|---|
Bronchodilation | Improved airflow | Beta-2 adrenergic receptor activation |
Diabetes Management | Lowered blood glucose levels | Enhanced insulin sensitivity |
Weight Loss | Reduced body weight | Stimulation of beta-3 adrenergic receptors |
Study Type | Findings | |
---|---|---|
Clinical Trial | Significant lung function increase | Effective bronchodilator for asthma patients |
Animal Study | Decreased weight and glucose | Potential treatment for obesity and diabetes |
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(12-7-8-13)11(14)10-5-3-2-4-6-10;/h2-6,9,11-14H,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPNGHJLVOBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63991-20-8 | |
Record name | Benzenemethanol, α-[1-[(2-hydroxyethyl)amino]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63991-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-[1-[(2-hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.